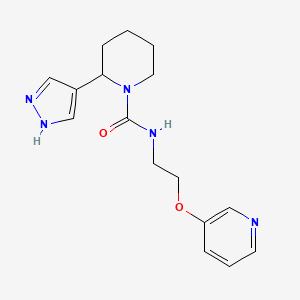![molecular formula C16H18N4O2 B7643325 2-Tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643325.png)
2-Tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one, also known as TBOA, is a chemical compound that has been widely studied in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain. Glutamate is a neurotransmitter that plays a key role in many important brain functions, including learning, memory, and synaptic plasticity. TBOA has been found to have a number of potential applications in scientific research, including as a tool for studying the role of glutamate in the brain and as a potential treatment for neurological disorders.
作用機序
2-Tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one acts as a potent inhibitor of glutamate transporters, which are responsible for removing glutamate from the extracellular space. By inhibiting these transporters, this compound increases the levels of extracellular glutamate, which can then activate glutamate receptors and lead to a variety of physiological effects. This compound has been found to be highly selective for the excitatory amino acid transporter subtype 2 (EAAT2), which is the primary transporter responsible for removing glutamate from the extracellular space in the brain.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that are related to its inhibition of glutamate transporters. These effects include an increase in extracellular glutamate levels, activation of glutamate receptors, and changes in synaptic plasticity, learning, and memory. This compound has also been found to have neuroprotective effects in some experimental models of neurological disorders.
実験室実験の利点と制限
One advantage of 2-Tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one is its high selectivity for the EAAT2 transporter, which allows for more specific studies of glutamate transport in the brain. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations as well. Its potent inhibition of glutamate transporters can lead to excitotoxicity and cell death in some experimental models. In addition, this compound has poor solubility in water, which can limit its use in some experiments.
将来の方向性
There are a number of potential future directions for research involving 2-Tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one. One area of interest is the development of more selective inhibitors of glutamate transporters that can be used to study the specific roles of different transporter subtypes in the brain. Another area of interest is the investigation of the neuroprotective effects of this compound in more complex experimental models of neurological disorders. Finally, this compound may have potential as a therapeutic agent for the treatment of neurological disorders, although more research is needed to explore this possibility.
合成法
The synthesis of 2-Tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one involves a multi-step process that begins with the preparation of 5-phenyl-1,3-oxazole-2-carboxylic acid. This compound is then reacted with tert-butylamine to form the corresponding tert-butyl ester. The ester is then reduced to the corresponding alcohol, which is then reacted with triphosgene to form the corresponding chloroformate. This chloroformate is then reacted with 1,2,4-triazole to form this compound.
科学的研究の応用
2-Tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one has been widely used as a tool for studying the role of glutamate in the brain. By inhibiting glutamate transporters, this compound can increase the levels of extracellular glutamate, which can then be studied in vivo or in vitro. This compound has also been used to study the role of glutamate in synaptic plasticity, learning, and memory. In addition, this compound has been investigated as a potential treatment for neurological disorders, including epilepsy and ischemic stroke.
特性
IUPAC Name |
2-tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-16(2,3)20-15(21)19(11-18-20)10-14-17-9-13(22-14)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZURSNYGKQFMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)N(C=N1)CC2=NC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-1-[2-[3-(difluoromethoxy)phenyl]morpholin-4-yl]propan-1-one](/img/structure/B7643250.png)

![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B7643271.png)
![N-[3-(3-methyl-1,2,4-triazol-4-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7643275.png)
![[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7643293.png)
![1-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7643299.png)
![[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7643300.png)
![2-(cyclopropylamino)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide;hydrochloride](/img/structure/B7643303.png)


![7-[(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)methyl]-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7643330.png)
![2-Amino-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-phenylethanone;hydrochloride](/img/structure/B7643336.png)
![2-tert-butyl-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,4-triazol-3-one](/img/structure/B7643341.png)
![3-[1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-1-methyl-1-propan-2-ylurea](/img/structure/B7643347.png)